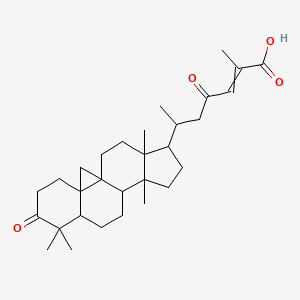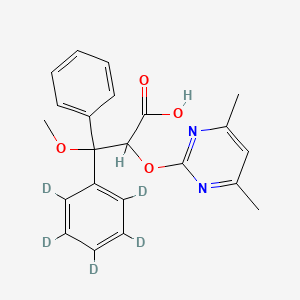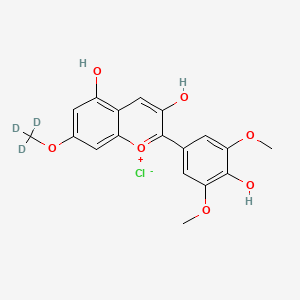
Hirsutidin chloride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hirsutidin chloride-d3 is a deuterated form of hirsutidin chloride, an O-methylated anthocyanidin. Anthocyanidins are a type of flavonoid pigment found in plants, responsible for the red, purple, and blue colors in many fruits and flowers. . The deuterated form, this compound, is used in scientific research to study the metabolic pathways and stability of hirsutidin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hirsutidin chloride-d3 involves the incorporation of deuterium atoms into the hirsutidin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the methylation of anthocyanidin precursors in the presence of deuterated methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hirsutidin chloride-d3, like other anthocyanidins, can undergo various chemical reactions, including:
Oxidation: Hirsutidin can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert hirsutidin to its leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like diazonium salts or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid compounds, while reduction can yield leucoanthocyanidins.
Applications De Recherche Scientifique
Hirsutidin chloride-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and stability of hirsutidin.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects, such as reducing renal toxicity induced by cisplatin.
Industry: Utilized in the development of natural colorants and antioxidants for food and cosmetic products.
Mécanisme D'action
The mechanism of action of hirsutidin chloride-d3 involves its interaction with various molecular targets and pathways. Hirsutidin has been shown to exert antioxidant effects by scavenging free radicals and reducing oxidative stress. It also modulates the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione transferase . Additionally, hirsutidin can inhibit inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.
Comparaison Avec Des Composés Similaires
Hirsutidin chloride-d3 can be compared with other O-methylated anthocyanidins, such as:
Malvidin: Another O-methylated anthocyanidin found in grapes and red wine.
Peonidin: Found in cranberries and cherries, known for its antioxidant properties.
Petunidin: Present in blueberries and blackcurrants, also exhibits antioxidant activity.
Hirsutidin is unique due to its specific methylation pattern and its presence in Catharanthus roseus. This uniqueness contributes to its distinct chemical properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H17ClO7 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trideuteriomethoxy)chromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H/i1D3; |
Clé InChI |
BWNSFYNNVUCDDV-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
SMILES canonique |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


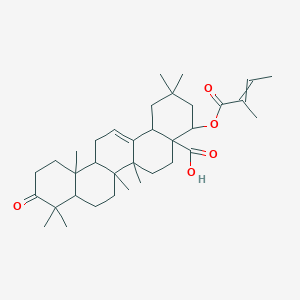
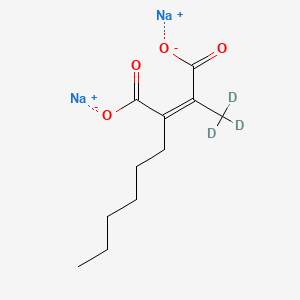
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
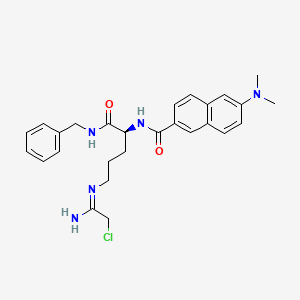
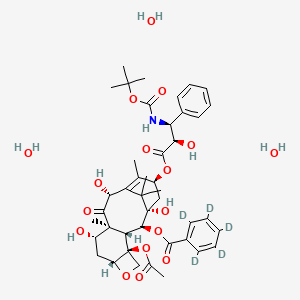


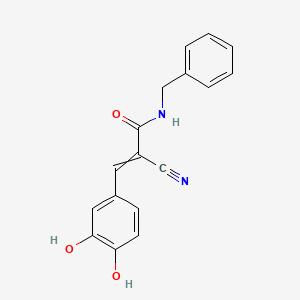
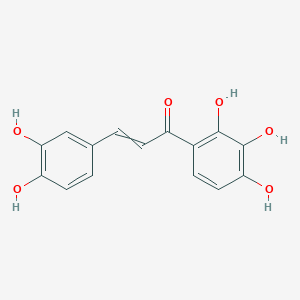
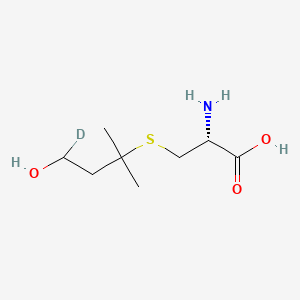

![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
